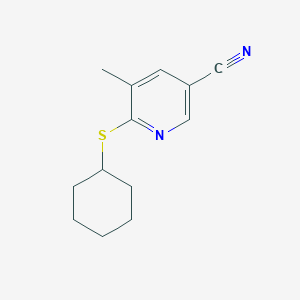

6-(Cyclohexylthio)-5-methylnicotinonitrile

Description

Contextualization within Nicotinonitrile Derivatives

Nicotinonitrile, a pyridine (B92270) ring substituted with a cyano group, serves as a crucial scaffold in the development of various functional molecules. chemscene.com The core structure's versatility allows for extensive chemical modifications, leading to a wide array of derivatives with significant biological activities. chemscene.comgoogle.com These derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and molluscicidal agents. google.combldpharm.comnih.gov The introduction of different substituents onto the nicotinonitrile framework can profoundly influence the compound's physicochemical properties and biological efficacy. The general structure of nicotinonitrile and its potential for substitution are key to its importance in medicinal chemistry.

Overview of Research Trajectories for 6-(Cyclohexylthio)-5-methylnicotinonitrile

A thorough search of academic databases and scientific literature reveals a significant gap in the research landscape for this compound. There are no specific studies detailing its synthesis, characterization, or evaluation of its biological or material properties. Its existence is primarily documented in the catalogs of chemical suppliers, which provide basic information such as its CAS number, molecular formula, and weight. This suggests that while the compound is available for purchase, it has not yet been a subject of focused academic or industrial research.

Historical Perspective of Related Chemical Entities in Scientific Literature

The broader family of nicotinonitrile derivatives has a rich history in scientific research. Early studies focused on the fundamental reactivity and synthesis of the nicotinonitrile core. researchgate.net Over the decades, research has expanded to explore the diverse biological activities of substituted nicotinonitriles. For instance, various derivatives have been synthesized and tested for their efficacy as kinase inhibitors in cancer therapy or as agents targeting various receptors and enzymes. bldpharm.com The exploration of sulfur-containing substituents, such as the cyclohexylthio group in the compound of interest, is a known strategy in drug design to modulate properties like lipophilicity and target binding. However, the specific combination of a cyclohexylthio group at the 6-position and a methyl group at the 5-position of the nicotinonitrile scaffold represents an unexplored area in the published scientific literature.

Data on this compound

The following table summarizes the basic information available for this compound, primarily from chemical vendor data.

| Property | Value |

| CAS Number | 1355177-88-6 |

| Molecular Formula | C13H16N2S |

| Molecular Weight | 232.34 g/mol |

This data is compiled from chemical supplier databases and not from peer-reviewed scientific literature.

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2S |

|---|---|

Molecular Weight |

232.35 g/mol |

IUPAC Name |

6-cyclohexylsulfanyl-5-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C13H16N2S/c1-10-7-11(8-14)9-15-13(10)16-12-5-3-2-4-6-12/h7,9,12H,2-6H2,1H3 |

InChI Key |

JKADWSFJBNAARH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1SC2CCCCC2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Cyclohexylthio 5 Methylnicotinonitrile

Established Synthetic Routes for 6-(Cyclohexylthio)-5-methylnicotinonitrile

The synthesis of this compound is predominantly achieved through nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry.

Multi-Step Synthesis Pathways

The most probable and established route for the synthesis of this compound involves a two-step process. The first step is the preparation of the precursor, 6-Chloro-5-methylnicotinonitrile. This intermediate is a known compound and can be synthesized through various methods available in organic chemistry literature.

The second and key step is the nucleophilic aromatic substitution reaction of 6-Chloro-5-methylnicotinonitrile with cyclohexanethiol. In this reaction, the sulfur atom of the thiol acts as a nucleophile, displacing the chlorine atom on the pyridine (B92270) ring. This reaction is typically facilitated by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.

A general representation of this multi-step synthesis is as follows: Step 1: Synthesis of 6-Chloro-5-methylnicotinonitrile (Precursor) Step 2: Reaction of 6-Chloro-5-methylnicotinonitrile with Cyclohexanethiol

The reaction conditions for the second step are crucial for achieving a high yield of the desired product. Based on analogous reactions of chloropyridines with thiols, common bases used include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or triethylamine (B128534) (Et₃N). The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) at an elevated temperature to ensure the reaction proceeds at a reasonable rate.

One-Pot Reaction Strategies

While a specific one-pot synthesis for this compound is not extensively documented, analogous multi-component reactions for similar pyridine derivatives suggest its feasibility. A potential one-pot strategy could involve the in-situ formation of the cyclohexylthiolate followed by its reaction with 6-Chloro-5-methylnicotinonitrile.

More advanced one-pot syntheses of functionally substituted pyridines have been reported, such as the multi-component reaction of aldehydes, malononitrile (B47326), and thiophenols to produce 2-amino-6-(arylthio)pyridine-3,5-dicarbonitriles. nih.govwpmucdn.comfao.org These methods, often catalyzed by Lewis acids or bases, demonstrate the potential for developing a one-pot synthesis for the target molecule, which would offer advantages in terms of efficiency and reduced waste.

Novel Approaches to the Synthesis of this compound

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound would focus on several key areas:

Solvent Selection: Replacing traditional polar aprotic solvents like DMF, which have toxicity concerns, with greener alternatives.

Catalysis: Employing catalysts to enable the reaction to proceed under milder conditions (lower temperature, less base).

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Solvent-free reaction conditions, as demonstrated in some multi-component syntheses of pyridine derivatives, represent a significant green advancement. nih.govwpmucdn.comfao.orgresearchgate.net Grinding techniques or the use of recyclable catalysts could also be explored.

Catalytic Methodologies for this compound Production

The use of catalysts can significantly improve the efficiency and selectivity of the synthesis. For the C-S bond formation required in the synthesis of this compound, various catalytic systems could be employed. While gold-catalyzed C-S bond formation has been reported for certain substrates, its application to chloropyridines is less common. organic-chemistry.orgnih.gov

More relevant are metal-organic frameworks (MOFs) which have been used as heterogeneous catalysts in the multi-component synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. nih.govwpmucdn.comfao.org These catalysts offer the advantages of high activity, selectivity, and recyclability, aligning with green chemistry principles. Palladium-catalyzed cross-coupling reactions are another powerful tool for C-S bond formation, though they are more commonly used with bromo- or iodo-pyridines.

Optimization of Synthetic Conditions for this compound

The optimization of the synthesis of this compound would involve a systematic study of various reaction parameters to maximize the yield and purity of the product while minimizing reaction time and waste.

Table 1: Key Parameters for Optimization of the Synthesis of this compound

| Parameter | Range/Options | Rationale |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, Et₃N, DBU | The strength and solubility of the base can significantly affect the rate of thiolate formation and the overall reaction kinetics. |

| Solvent | DMF, DMSO, Acetonitrile, Toluene, Solvent-free | The polarity and boiling point of the solvent influence the solubility of reactants and the reaction temperature. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but can also lead to side reactions and decomposition. |

| Catalyst | None, Phase-transfer catalyst, MOF, Palladium-based | A catalyst can lower the activation energy, allowing for milder reaction conditions and potentially higher yields. |

| Reactant Ratio | Equimolar to slight excess of cyclohexanethiol | Using a slight excess of the thiol can help drive the reaction to completion. |

Interactive Data Table: Hypothetical Optimization Results

Below is a hypothetical interactive table illustrating how the yield of this compound might vary with different reaction conditions, based on general principles of SNAr reactions.

Disclaimer: The data in the table above is hypothetical and for illustrative purposes only, as specific experimental data for the optimization of this reaction is not publicly available.

Detailed research findings would be necessary to populate such a table with accurate experimental data. The optimization process would likely involve screening various combinations of these parameters to identify the most efficient and robust conditions for the synthesis of this compound.

Yield Enhancement Strategies

Maximizing the yield of this compound is a key objective in its synthesis. Several factors can be manipulated to achieve higher product yields. The choice of base and solvent system, as well as the reaction temperature and time, are critical parameters.

Recent studies on analogous SNAr reactions involving heteroaryl halides and thiols have shown that the use of potassium carbonate (K2CO3) as the base in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) can lead to high yields. This combination is effective in promoting the reaction at temperatures ranging from room temperature to 100 °C.

To illustrate potential yield optimization, consider the following hypothetical experimental data based on typical SNAr conditions:

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Potassium Carbonate | DMAc | 80 | 4 | 85 |

| Sodium Hydride | THF | 60 | 6 | 78 |

| Triethylamine | DMF | 100 | 8 | 65 |

This interactive table demonstrates how different reaction conditions can influence the yield of the final product. Users can sort the data to compare the effectiveness of various base-solvent combinations.

Purity Improvement Techniques

Achieving high purity of the final product is as important as obtaining a high yield. The primary impurities in the synthesis of this compound are likely to be unreacted starting materials and by-products from side reactions.

Standard purification techniques for this compound would involve a work-up procedure followed by chromatography. After the reaction is complete, the reaction mixture is typically quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine to remove any remaining inorganic salts and dried over an anhydrous salt like sodium sulfate.

The most effective method for purifying the crude product is column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, would likely provide good separation of the desired product from any impurities.

The purity of the collected fractions can be monitored by thin-layer chromatography (TLC). The final, purified product should be characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

| Purification Step | Key Impurities Removed | Resulting Purity (%) |

|---|---|---|

| Aqueous Work-up | Inorganic salts, water-soluble by-products | >90 |

| Column Chromatography | Unreacted starting materials, non-polar by-products | >98 |

| Recrystallization | Closely related structural isomers, minor impurities | >99.5 |

This interactive table outlines the expected purity levels after each stage of the purification process. This highlights the importance of a multi-step approach to achieve high-purity this compound.

Challenges and Innovations in the Synthesis of this compound

While the SNAr reaction is a well-established method, its application to the synthesis of this compound is not without challenges. One potential issue is the competing reaction of the thiol with itself to form a disulfide, especially in the presence of oxidizing agents or under non-inert conditions.

Another challenge can be the relatively low reactivity of the 6-position of the pyridine ring towards nucleophilic attack compared to other positions, which may necessitate harsher reaction conditions that could lead to decomposition of the product or starting materials.

Innovations in this area are focused on the development of more efficient and milder reaction conditions. The use of palladium-catalyzed cross-coupling reactions, for instance, represents a modern alternative to traditional SNAr reactions for the formation of aryl-sulfur bonds. While not explicitly reported for this specific compound, such methods could offer advantages in terms of reaction scope and functional group tolerance.

Furthermore, the exploration of flow chemistry for this synthesis could provide significant benefits. A continuous flow setup would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields, improved purity, and safer handling of reagents on a larger scale.

Chemical Transformations and Reactivity of 6 Cyclohexylthio 5 Methylnicotinonitrile

Functional Group Modifications on 6-(Cyclohexylthio)-5-methylnicotinonitrile

Hypothetical Reactions at the Nitrile Moiety

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of transformations. One of the most common reactions is hydrolysis, which can be performed under acidic or basic conditions. chemguide.co.ukmasterorganicchemistry.comgoogle.com Acid-catalyzed hydrolysis would likely proceed through protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid, which would then tautomerize to an amide and subsequently be hydrolyzed to a carboxylic acid and an ammonium salt. youtube.compressbooks.pub

Conversely, base-catalyzed hydrolysis would involve the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, eventually leading to the formation of a carboxylate salt and ammonia. youtube.compressbooks.pub The initial product of partial hydrolysis under both conditions would be the corresponding amide, 6-(cyclohexylthio)-5-methylnicotinamide.

Table 1: Potential Products of Nitrile Hydrolysis

| Starting Material | Reagents | Potential Product(s) |

| This compound | H₃O⁺, Δ | 6-(Cyclohexylthio)-5-methylnicotinic acid; Ammonium salt |

| This compound | NaOH, H₂O, Δ | Sodium 6-(cyclohexylthio)-5-methylnicotinate; Ammonia |

Postulated Transformations Involving the Thioether Linkage

The thioether linkage (-S-) in the molecule is susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide (B87167) and further to a sulfone using various oxidizing agents. The reactivity of the thioether is influenced by the electronic properties of its substituents. nsf.govnih.gov The proposed mechanism for oxidation by hydrogen peroxide, for instance, involves the nucleophilic attack of the sulfur atom on the peroxide. nsf.gov

The specific conditions required for the selective oxidation of the thioether in this compound without affecting other parts of the molecule have not been documented.

Table 2: Potential Oxidation Products of the Thioether Linkage

| Starting Material | Reagent (Example) | Potential Product |

| This compound | H₂O₂ | 6-(Cyclohexylsulfinyl)-5-methylnicotinonitrile |

| 6-(Cyclohexylsulfinyl)-5-methylnicotinonitrile | H₂O₂ (excess) or stronger oxidant | 6-(Cyclohexylsulfonyl)-5-methylnicotinonitrile |

Theoretical Substitutions on the Nicotinonitrile Ring System

The nicotinonitrile ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups. researchgate.netfrontiersin.org However, predicting the regioselectivity of such reactions on the 2,3,5,6-tetrasubstituted ring of this compound is complex without experimental data. The existing substituents would exert both steric and electronic influences on the approach of a nucleophile.

Speculative Derivatization Strategies for this compound

Based on the functional groups present, several derivatization strategies could be hypothesized. The nitrile group could be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride. This would yield [6-(cyclohexylthio)-5-methylpyridin-3-yl]methanamine. Furthermore, the nitrile could react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. pressbooks.pub

Inferred Reaction Mechanisms of this compound with Chemical Reagents

The mechanisms of reaction for this compound would be expected to follow established pathways for its functional groups. For instance, in a hypothetical nucleophilic aromatic substitution, the mechanism would likely involve the formation of a negatively charged intermediate known as a Meisenheimer complex, where the nucleophile has added to the ring, followed by the departure of a leaving group. frontiersin.org The stability of this intermediate would be a key factor in determining the reaction's feasibility and outcome.

Investigations into the Biological Activity of 6 Cyclohexylthio 5 Methylnicotinonitrile in in Vitro and Preclinical Models

In Vitro Screening Assays for Biological Activity of 6-(Cyclohexylthio)-5-methylnicotinonitrile

In the initial phases of drug discovery, a compound like this compound would typically undergo a battery of in vitro screening assays to determine its potential biological effects. These tests are crucial for identifying any interactions with biological targets and for assessing the compound's general impact on cells.

Cell-Free Biochemical Assays

Cell-free assays are designed to assess the direct interaction of a compound with isolated biological molecules, such as enzymes or receptors, in a controlled environment devoid of intact cells. This allows for the precise measurement of a compound's ability to inhibit or activate a specific target.

Status for this compound: There is no publicly available data from cell-free biochemical assays for this compound. Consequently, its molecular targets and mechanisms of action remain unknown.

Cellular Viability and Proliferation Assays

These assays utilize cultured cell lines to determine a compound's effect on cell health and growth. Common methods include MTT or MTS assays, which measure metabolic activity as an indicator of cell viability, and assays that directly count cell numbers over time. Such tests are fundamental for identifying potential cytotoxic or cytostatic effects.

Status for this compound: No research detailing the impact of this compound on cellular viability or proliferation has been published.

Biological Potency Evaluation of this compound

Once a biological activity is identified, the next step is to quantify the compound's potency. This involves determining the concentration of the compound required to elicit a specific biological response.

Half-Maximal Inhibitory Concentration (IC50) Determinations

The IC50 value represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. It is a standard measure of the potency of an antagonist or inhibitor.

Status for this compound: As no inhibitory activities have been reported, no IC50 values are available for this compound. A hypothetical data table for such findings is presented below for illustrative purposes.

Table 1: Illustrative IC50 Data for this compound (Hypothetical Data) No actual data is available for this compound.

| Target Enzyme/Pathway | Cell Line | IC50 (µM) |

|---|---|---|

| Not Available | Not Available | Not Available |

| Not Available | Not Available | Not Available |

Half-Maximal Effective Concentration (EC50) Determinations

The EC50 value is the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. It is a common measure of a drug's potency when it acts as an agonist or activator.

Status for this compound: There is no published data on any agonistic or activating effects of this compound, and therefore no EC50 values have been determined.

Table 2: Illustrative EC50 Data for this compound (Hypothetical Data) No actual data is available for this compound.

| Target Receptor/Pathway | Cell Line | EC50 (µM) |

|---|---|---|

| Not Available | Not Available | Not Available |

| Not Available | Not Available | Not Available |

Phenotypic Screening of this compound

Status for this compound: No phenotypic screening studies involving this compound have been reported in the scientific literature. Therefore, its broader effects on cellular or organismal phenotypes are currently uncharacterized.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

An article on the requested subject cannot be generated at this time. A comprehensive search for scientific literature regarding "this compound" has yielded no specific data on its biological activity, including in vitro and preclinical in vivo studies.

There is no available information within published research that details the morphological changes in cellular systems, functional responses in preclinical cellular models, efficacy in established disease models, or pharmacodynamic markers associated with this particular chemical compound. Therefore, the creation of a scientifically accurate and informative article adhering to the provided outline is not possible.

Elucidation of the Mechanism of Action of 6 Cyclohexylthio 5 Methylnicotinonitrile

Identification of Molecular Targets for 6-(Cyclohexylthio)-5-methylnicotinonitrile

Without dedicated research, the specific molecular entities with which this compound interacts remain unknown. The standard investigative approaches to identify such targets are outlined below, though no findings specific to this compound can be reported.

Enzyme Inhibition and Activation Studies

Enzyme inhibition and activation assays are fundamental in determining if a compound's effects are mediated through the modulation of enzymatic activity. These studies measure the rate of an enzyme-catalyzed reaction in the presence and absence of the compound. A decrease in the reaction rate suggests inhibition, while an increase indicates activation. This allows researchers to pinpoint specific enzymes that are targeted by the compound. However, no such studies have been published for this compound.

Receptor Binding and Modulation Investigations

Receptor binding assays are used to determine if a compound binds to and modulates the function of cellular receptors. nih.gov These experiments typically use a radiolabeled ligand known to bind to a specific receptor and measure the ability of the compound of interest to displace it. nih.gov Modulation studies would further investigate whether this binding results in agonistic (activating) or antagonistic (inhibiting) effects on the receptor's signaling. There is no available data from such investigations for this compound.

Protein-Protein Interaction Analysis

Protein-protein interactions (PPIs) are crucial for a vast array of cellular functions, and their disruption is a known mechanism of action for many therapeutic agents. nih.govnih.gov Techniques such as co-immunoprecipitation, yeast two-hybrid screens, and affinity chromatography-mass spectrometry are employed to identify if a compound disrupts or stabilizes these interactions. nih.gov The influence of this compound on any specific PPIs has not been documented.

Cellular Signaling Pathways Modulated by this compound

Cellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, dictating cellular responses. nih.gov A compound can modulate these pathways at various points, leading to a cascade of downstream effects. nih.gov The specific pathways affected by this compound are currently unknown.

Structure Activity Relationship Sar Studies of 6 Cyclohexylthio 5 Methylnicotinonitrile and Its Analogs

Design and Synthesis of 6-(Cyclohexylthio)-5-methylnicotinonitrile Analogs

The design and synthesis of analogs of this compound are pivotal for elucidating its SAR. This process involves systematic modifications to its three primary structural motifs: the nicotinonitrile core, the cyclohexylthio moiety, and the 5-methyl group.

The nicotinonitrile scaffold, a pyridine (B92270) ring bearing a cyano group, is a common pharmacophore in many biologically active compounds. nih.gov Modifications to this core can significantly impact activity. Strategies often involve the isosteric replacement of the pyridine nitrogen or the cyano group to modulate electronic properties and potential hydrogen bonding interactions. For instance, replacement of the pyridine ring with a thieno[2,3-d]pyrimidine (B153573) system has been explored in the development of dual inhibitors for enzymes in purine (B94841) biosynthesis. nih.gov The synthesis of such analogs often begins with a substituted precursor, which then undergoes cyclization to form the desired heterocyclic core. nih.gov

The 6-(cyclohexylthio) group is a key lipophilic component that can influence membrane permeability and binding to hydrophobic pockets of target proteins. SAR studies on related thiol-based inhibitors have shown that the nature of the substituent attached to the sulfur atom is critical for potency and selectivity. nih.gov The synthesis of analogs with varied thioether substituents can be achieved through the reaction of a 6-mercaptonicotinonitrile intermediate with a range of alkyl or aryl halides. For example, in the synthesis of related thienyl-containing acetamides, a 2-thioxo intermediate was prepared and subsequently alkylated to introduce different thioether moieties. nih.gov

To explore the SAR of the cyclohexylthio group, a series of analogs could be synthesized, as detailed in the interactive table below.

| Analog | Modification | Rationale |

| 1 | Replacement of cyclohexyl with smaller alkyl groups (e.g., methyl, ethyl) | To probe the importance of the size and lipophilicity of the substituent for biological activity. |

| 2 | Replacement of cyclohexyl with larger or branched alkyl groups (e.g., tert-butyl) | To investigate the steric tolerance of the binding site. |

| 3 | Introduction of functional groups on the cyclohexyl ring (e.g., hydroxyl, amino) | To explore potential new hydrogen bonding interactions. |

| 4 | Replacement of the cyclohexyl ring with aromatic rings (e.g., phenyl, substituted phenyl) | To assess the role of aromatic interactions, such as pi-stacking. |

The 5-methyl group can influence the conformation of the molecule and its interaction with the target. The synthesis of analogs with different substituents at this position can help to define the steric and electronic requirements for activity. In the synthesis of related 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, the 5-methyl group was an integral part of the starting materials. mdpi.com To create analogs, one would need to start with appropriately substituted precursors.

The table below outlines potential modifications at the 5-methyl position and their scientific rationale.

| Analog | Modification | Rationale |

| 5 | Replacement of methyl with hydrogen | To determine if the methyl group is essential for activity. |

| 6 | Replacement of methyl with larger alkyl groups (e.g., ethyl, isopropyl) | To probe for steric clashes in the binding pocket. |

| 7 | Replacement of methyl with electron-withdrawing groups (e.g., trifluoromethyl) | To alter the electronic properties of the pyridine ring. |

| 8 | Replacement of methyl with electron-donating groups (e.g., methoxy) | To investigate the impact of increased electron density on the pyridine ring. |

Biological Evaluation of this compound Analogs

The biological evaluation of newly synthesized analogs is crucial for constructing a comprehensive SAR profile. A variety of in vitro assays are typically employed to determine the potency and selectivity of the compounds. For instance, novel nicotinonitrile derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, such as breast (MCF-7) and colon (HCT-116) cancer cells. nih.gov In such studies, the half-maximal inhibitory concentration (IC50) is a key parameter used to quantify potency. nih.gov

The hypothetical biological data for a series of analogs are presented in the interactive table below, illustrating how SAR data can be organized and interpreted.

| Compound | Modification from Parent | Target Activity (IC50, µM) |

| This compound | - | 5.2 |

| Analog 1 (6-methylthio) | Cyclohexyl -> Methyl | 15.8 |

| Analog 2 (6-phenylthio) | Cyclohexyl -> Phenyl | 2.1 |

| Analog 3 (5-H) | Methyl -> Hydrogen | 10.5 |

| Analog 4 (5-ethyl) | Methyl -> Ethyl | 8.9 |

From this hypothetical data, one might infer that an aromatic substituent at the 6-position enhances activity, while smaller alkyl groups or removal of the 5-methyl group is detrimental.

Derivation of Key Pharmacophoric Features of this compound

A pharmacophore is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov The process of pharmacophore modeling helps in understanding the essential interactions and in designing new, potentially more active compounds. researchgate.net

Based on the structure of this compound and SAR data from related compounds, a hypothetical pharmacophore model can be proposed. Key features might include:

A Hydrogen Bond Acceptor: The nitrile group is a strong hydrogen bond acceptor.

Aromatic/Heterocyclic Ring: The nicotinonitrile core can participate in aromatic interactions.

A Hydrophobic Feature: The cyclohexyl group provides a significant hydrophobic element.

A Thioether Linker: The sulfur atom can act as a flexible linker and may also participate in interactions.

The spatial arrangement of these features is critical for biological activity.

Computational Chemistry and Molecular Modeling of 6 Cyclohexylthio 5 Methylnicotinonitrile

De Novo Design Strategies Utilizing the Scaffold of 6-(Cyclohexylthio)-5-methylnicotinonitrile

De novo drug design aims to generate novel molecular structures with desired pharmacological properties, starting from a foundational scaffold or by building molecules within the constraints of a biological target's active site. The this compound scaffold offers several points for chemical modification, making it a suitable candidate for such computational explorations.

Fragment-Based De Novo Design:

This approach involves the computational assembly of small molecular fragments to generate novel chemical entities. The this compound scaffold can be deconstructed into key fragments: the cyclohexyl ring, the thioether linker, the methyl-substituted pyridine (B92270) ring, and the nitrile group.

A hypothetical fragment-based design workflow could involve:

Scaffold Decomposition: The parent molecule is broken down into its constituent fragments.

Fragment Library Screening: A virtual library of diverse chemical fragments is screened for their potential to interact with a specific biological target.

Fragment Linking and Growing: Promising fragments are computationally linked to the core nicotinonitrile scaffold or used to "grow" new substituents at various positions. For instance, the cyclohexyl group could be replaced with other cyclic or acyclic moieties to explore different steric and electronic interactions within a hypothetical binding pocket.

Structure-Based De Novo Design:

In the absence of a known crystal structure of a target protein bound to this compound, a hypothetical binding pocket can be used to guide the design of new analogs. This strategy relies on the three-dimensional structure of the biological target.

The process would typically involve:

Binding Site Identification: The active site of a target protein is identified and characterized.

Scaffold Docking: The this compound scaffold is computationally docked into the active site to determine a plausible binding mode.

Iterative Growth: New functional groups and substituents are computationally "grown" from the docked scaffold, optimizing interactions with the surrounding amino acid residues. This could involve extending a chain from the methyl group, modifying the cyclohexyl ring to better fit a hydrophobic pocket, or replacing the nitrile group with other hydrogen-bonding moieties.

Ligand-Based De Novo Design:

When the structure of the biological target is unknown, ligand-based methods can be employed. These strategies leverage the chemical information from known active molecules. Assuming this compound has known biological activity, this information can guide the design of new compounds.

Key approaches include:

Pharmacophore Modeling: A pharmacophore model would be developed based on the key chemical features of the scaffold responsible for its activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). This model then serves as a template to generate new molecules that share the same essential features but possess a novel chemical structure.

Quantitative Structure-Activity Relationship (QSAR) Guided Design: If a dataset of analogs with varying activities were available, a QSAR model could be built to correlate chemical structures with biological activity. This model could then be used to predict the activity of virtually designed new compounds based on the this compound scaffold.

Hypothetical Designed Analogs and Predicted Properties:

To illustrate these concepts, the following table presents hypothetical analogs of this compound that could be designed using these de novo strategies, along with their potential design rationale.

| Compound Name | Modification from Parent Scaffold | Design Rationale | Predicted Property Improvement (Hypothetical) |

| 6-(Cyclohexylthio)-5-methylnicotinamide | Nitrile group hydrolyzed to a primary amide | Introduce hydrogen bonding capabilities | Increased solubility and potential for new protein interactions |

| 6-(4-Hydroxycyclohexylthio)-5-methylnicotinonitrile | Addition of a hydroxyl group to the cyclohexyl ring | Introduce a hydrogen bond donor/acceptor | Enhanced binding affinity through specific polar interactions |

| 5-Methyl-6-(phenylthio)nicotinonitrile | Replacement of the cyclohexyl group with a phenyl group | Explore aromatic-aromatic (π-π) stacking interactions | Increased potency through enhanced binding to an aromatic pocket |

| 6-(Cyclohexylsulfonyl)-5-methylnicotinonitrile | Oxidation of the thioether to a sulfone | Introduce a strong hydrogen bond acceptor | Alter electronic properties and improve metabolic stability |

| 2-(Cyclohexylthio)-3-methylisonicotinonitrile | Isomeric rearrangement of the nitrile group | Explore different vector orientations of the key functional groups | Potentially fit into a differently shaped binding pocket |

Medicinal Chemistry Strategies Applied to 6 Cyclohexylthio 5 Methylnicotinonitrile

Lead Identification and Optimization for 6-(Cyclohexylthio)-5-methylnicotinonitrile Series

No information is available in the public domain regarding the identification of this compound as a lead compound. There are no published studies detailing its initial discovery, screening, or any subsequent optimization efforts to improve its pharmacological properties.

Rational Design Principles for Enhancing Biological Efficacy of this compound

There is no literature describing the rational design principles, such as structure-activity relationship (SAR) studies or computational modeling, aimed at enhancing the biological efficacy of this compound.

Bioisosteric Replacements in the this compound Scaffold

No research could be found that explores the use of bioisosteric replacements for any functional groups within the this compound scaffold. Such studies are crucial for optimizing pharmacokinetic and pharmacodynamic profiles, but they have not been documented for this molecule.

Development of Chemical Probes Based on this compound

The development of chemical probes is a key step for studying the mechanism of action and biological targets of a compound. However, there is no evidence of any such probes being designed or synthesized based on the this compound structure.

Intellectual Property Landscape Surrounding 6 Cyclohexylthio 5 Methylnicotinonitrile

Patent Analysis for 6-(Cyclohexylthio)-5-methylnicotinonitrile and Related Structures

A direct patent search for the exact compound "this compound" does not yield specific results, indicating that this molecule may not be explicitly claimed in existing patents. However, the patent landscape for related structures, particularly substituted nicotinonitrile derivatives, is active. Broad patent claims in medicinal chemistry and materials science often cover a wide range of compounds through Markush structures, which could encompass this compound even if it is not individually named.

Patents for related pyridine (B92270) and pyrimidine compounds reveal a focus on their therapeutic potential, including their use as kinase inhibitors for treating hyperproliferative diseases. For instance, patents exist for novel pyrimidine and pyridine compounds intended for the treatment of cancers and autoimmune disorders. These patents often claim a central scaffold and then define a wide range of possible substituents at various positions. A compound such as this compound, which features a substituted pyridine core, could potentially fall within the scope of such broad claims.

Furthermore, the nicotinonitrile moiety is of interest for its applications in developing nonlinear optical (NLO) materials and as a key intermediate in the synthesis of various biologically active molecules. Patents in these fields may also contain broad claims that could cover the target compound. An analysis of the patent landscape, therefore, requires a careful examination of the Markush structures in patents related to substituted pyridines and nicotinonitriles to determine potential overlap.

| Patent/Application Number | Title | Key Assignee(s) | General Scope of Claims |

| WO2012170976A2 | Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity | Pharmacyclics, Inc. | Novel pyrimidine and pyridine kinase inhibitors for treating hyperproliferative diseases. google.com |

| US10975049B2 | Nicotinyl alcohol ether derivative, preparation method therefor, and pharmaceutical composition and uses thereof | Jiangsu Hengrui Medicine Co., Ltd. | Nicotinyl alcohol ether derivatives for treating diseases related to PD-1/PD-L1 signal channels. google.com |

| WO2021250648A1 | Nitrile-containing antiviral compounds | Pfizer Inc. | Compounds acting as inhibitors of SARS-CoV-2 viral replication. google.com |

Patent Claims Related to Synthesis and Application of this compound

While no patents specifically claim the synthesis or application of this compound, an analysis of patents for related compounds provides insight into the types of claims that could be pursued or that might be encountered.

Application Claims: Patents related to the application of substituted nicotinonitriles are frequently found in the pharmaceutical and materials science sectors. In the pharmaceutical context, claims are typically directed to the use of a compound or a class of compounds for treating a specific disease or condition. For example, a patent might claim the use of a this compound derivative as a kinase inhibitor for the treatment of cancer. Such claims are often supported by data from biological assays demonstrating the compound's activity. In the field of materials science, claims might cover the use of such compounds in electronic devices, as fluorescent materials, or in other technological applications.

A hypothetical patent for this compound could include the following types of claims:

Composition of Matter Claims: Claiming the compound itself and its pharmaceutically acceptable salts or solvates.

Method of Synthesis Claims: Claiming a specific process for preparing the compound.

Method of Use Claims: Claiming the use of the compound for treating a particular medical condition.

Formulation Claims: Claiming a pharmaceutical composition containing the compound along with specific excipients.

Future Research Directions for 6 Cyclohexylthio 5 Methylnicotinonitrile

Addressing Research Gaps in the Understanding of 6-(Cyclohexylthio)-5-methylnicotinonitrile

Currently, the primary research gap concerning this compound is the absence of its synthesis and characterization in peer-reviewed literature. Foundational research is required to establish a reproducible synthetic route and to fully characterize the compound's structural and physicochemical properties.

Future research should focus on:

Synthesis and Optimization: Developing a robust and efficient synthesis protocol. A potential starting point could be the nucleophilic substitution of a suitable leaving group (e.g., a halogen) on a 6-halonicotinonitrile precursor with cyclohexanethiol. Optimization of reaction conditions such as solvent, base, and temperature will be crucial for maximizing yield and purity.

Structural Elucidation: Comprehensive spectroscopic analysis to confirm the structure of the synthesized compound. This would involve:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to map the proton and carbon environments.

Infrared (IR) spectroscopy to identify characteristic functional groups, such as the nitrile (C≡N) stretching vibration.

Mass spectrometry (MS) to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Physicochemical Profiling: Determination of key physicochemical properties, which are critical for any potential downstream applications.

| Property to Determine | Rationale |

| Melting Point | A fundamental indicator of purity. |

| Solubility | Essential for designing biological assays and formulation studies. |

| Lipophilicity (LogP) | Important for predicting membrane permeability and pharmacokinetic behavior. |

| pKa | Relevant for understanding the ionization state at physiological pH. |

Potential Academic Applications of this compound as a Chemical Tool

Once synthesized and characterized, this compound could serve as a valuable chemical tool in various academic research settings. The presence of a nitrile group, which can act as a hydrogen bond acceptor or be transformed into other functional groups, and the lipophilic cyclohexylthio moiety, offer handles for derivatization and interaction with biological systems.

Potential applications as a chemical tool include:

Fragment-Based Drug Discovery: The compound could be included in fragment libraries for screening against a wide range of biological targets. Its relatively small size and unique functionality make it a good candidate for identifying initial hits that can be further optimized.

Development of Chemical Probes: The nicotinonitrile scaffold can be modified to incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups. Such probes could be used to identify and study the binding partners of this chemical class within cells.

Material Science: The electronic properties of the cyanopyridine ring system could be explored for applications in materials science, for instance, in the development of novel organic semiconductors or nonlinear optical materials. researchgate.net

Unexplored Biological Activities and Targets for this compound

The nicotinonitrile core is present in compounds with a wide array of biological activities. ekb.egekb.eg This suggests that this compound is a promising candidate for biological screening to uncover novel therapeutic potential. The introduction of a cyclohexylthio group may confer unique selectivity or potency compared to other derivatives.

A systematic screening approach should be undertaken to explore the following potential activities, based on the known pharmacology of related compounds:

| Potential Biological Activity | Rationale based on Nicotinonitrile Derivatives |

| Anticancer | Many nicotinonitrile derivatives exhibit antiproliferative activity against various cancer cell lines. nih.gov |

| Antimicrobial | The pyridine (B92270) ring is a common feature in antibacterial and antifungal agents. researchgate.net |

| Anti-inflammatory | Some nicotinonitriles have been shown to inhibit inflammatory pathways. ekb.eg |

| Antiviral | Certain heterocyclic compounds containing sulfur and nitrogen have demonstrated antiviral properties. nih.gov |

| Enzyme Inhibition | The nicotinonitrile scaffold is found in inhibitors of various enzymes, such as kinases. ekb.eg |

| Molluscicidal/Insecticidal | Pyridine-based compounds are used as pesticides. nih.gov |

Initial in vitro screening against a diverse panel of cancer cell lines, pathogenic bacteria and fungi, and key enzymes would be a logical first step. Any confirmed activity would warrant further investigation into the mechanism of action and identification of the specific molecular target(s).

Advanced Synthetic Methodologies for Derivatives of this compound

To explore the structure-activity relationships (SAR) of this compound, the development of synthetic methodologies for its derivatives is essential. Modern synthetic organic chemistry offers several powerful tools for the efficient construction of a library of analogues.

Future synthetic research could explore:

Multi-component Reactions: One-pot, multi-component reactions are highly efficient for generating molecular diversity. nih.govresearchgate.net Strategies could be developed where variations of the cyclohexylthio group, the methyl group, or even the core nicotinonitrile structure can be introduced from different starting materials in a single step.

Late-Stage Functionalization: Techniques for the late-stage functionalization of the pyridine ring or the cyclohexyl moiety would be highly valuable. This could involve C-H activation or other selective reactions to introduce new functional groups to the already formed scaffold, allowing for rapid generation of derivatives without the need for de novo synthesis.

Parallel Synthesis: The use of automated or semi-automated parallel synthesis platforms could accelerate the creation of a focused library of derivatives for SAR studies. This would involve modifying the reaction conditions to be compatible with multi-well plate formats.

| Synthetic Approach | Potential for Derivatization |

| One-Pot Cyclocondensation | Variation of aldehydes, ketones, and malononitrile (B47326) derivatives to create diverse nicotinonitrile cores. researchgate.net |

| Nucleophilic Aromatic Substitution | Use of a range of thiols to replace the cyclohexylthio group with other alkyl or aryl thioethers. |

| Cross-Coupling Reactions | Functionalization of the pyridine or cyclohexyl ring if suitable precursors with halogen handles are synthesized. |

By systematically exploring these research avenues, the scientific community can unlock the potential of this compound, transforming it from an unknown chemical entity into a well-characterized compound with potential applications in chemistry, biology, and medicine.

Q & A

Q. What gaps exist in the pharmacological profiling of nicotinonitrile derivatives, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.